N-butyl-3,4-dimethylbenzenesulfonamide
CAS No.:
Cat. No.: VC0720114
Molecular Formula: C12H19NO2S
Molecular Weight: 241.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H19NO2S |
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Molecular Weight | 241.35 g/mol |
IUPAC Name | N-butyl-3,4-dimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C12H19NO2S/c1-4-5-8-13-16(14,15)12-7-6-10(2)11(3)9-12/h6-7,9,13H,4-5,8H2,1-3H3 |
Standard InChI Key | FYUJTTTZNLOWBE-UHFFFAOYSA-N |
SMILES | CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C |
Canonical SMILES | CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Classification
N-butyl-3,4-dimethylbenzenesulfonamide belongs to the class of organic compounds known as sulfonamides, specifically arylsulfonamides. Its chemical structure consists of a benzene ring substituted with methyl groups at positions 3 and 4, a sulfonamide group (-SO₂NH-), and an N-butyl chain. The full molecular formula is C₁₂H₁₉NO₂S, with a calculated molecular weight of approximately 241.35 g/mol.
The compound features several key structural components:
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A 3,4-dimethylbenzene (or 3,4-xylene) core
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A sulfonyl group (-SO₂-) attached directly to the aromatic ring
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A secondary amine formed by the connection of a butyl chain to the nitrogen of the sulfonamide group
The presence of these functional groups endows the compound with specific physicochemical properties that influence its reactivity, solubility, and potential applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance Data
Based on the spectral data for similar compounds in the search results, the predicted ¹H NMR spectral data for N-butyl-3,4-dimethylbenzenesulfonamide in CDCl₃ would show characteristic signals:
Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic protons | 7.4-7.7 | complex pattern | 3H |
-NH- | 4.5-5.0 | broad singlet | 1H |
-CH₂-NH- | 2.7-2.9 | quartet | 2H |
Aromatic -CH₃ (positions 3,4) | 2.2-2.4 | singlets | 6H |
-CH₂-CH₂-CH₂- | 1.3-1.6 | multiplet | 4H |
-CH₃ (terminal) | 0.8-0.9 | triplet | 3H |
For ¹³C NMR, the predicted spectral pattern would include:
Carbon Assignment | Expected Chemical Shift (ppm) |
---|---|
Aromatic carbons | 125-145 |
-SO₂- attached aromatic carbon | 135-140 |
-CH₂-NH- | 42-45 |
Aromatic -CH₃ carbons | 19-21 |
-CH₂-CH₂-CH₂- | 20-35 |
-CH₃ (terminal) | 13-14 |
These predicted spectral characteristics are extrapolated from similar compounds like N-butyl-4-methylbenzenesulfonamide mentioned in the search results .
Mass Spectrometry
The mass spectral fragmentation pattern of N-butyl-3,4-dimethylbenzenesulfonamide would likely show:
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Molecular ion peak at m/z 241 (M⁺)
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Fragment peaks corresponding to loss of butyl group
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Characteristic sulfonamide fragmentation patterns
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Fragments related to the dimethylbenzene moiety
A comparison with the mass spectral data for N-butyl-4-methylbenzenesulfonamide (3c4) mentioned in the search results would suggest similar fragmentation patterns, adjusted for the additional methyl group .
Reactivity and Chemical Transformations
Sulfonamide Reactivity
The sulfonamide functional group in N-butyl-3,4-dimethylbenzenesulfonamide possesses characteristic reactivity that enables various chemical transformations:
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N-alkylation: The NH proton of the sulfonamide group can be deprotonated with bases like NaH or K₂CO₃, allowing for subsequent alkylation with alkyl halides or other electrophiles.
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Hydrolysis: Under harsh acidic or basic conditions, the S-N bond can undergo hydrolysis, though sulfonamides are generally stable under mild conditions.
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Reduction: Various reducing agents can transform the sulfonamide group to different functional groups, potentially providing access to amines or other derivatives.
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Metal coordination: The sulfonamide group can coordinate with various metal ions, which might be relevant for catalytic applications.
Effect of 3,4-Dimethyl Substitution
The presence of methyl groups at positions 3 and 4 of the benzene ring would influence the electronic properties of the aromatic system and consequently affect the reactivity of the sulfonamide group. These substituents would:
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Increase electron density in the aromatic ring through inductive effects
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Potentially influence the acidity of the sulfonamide NH proton
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Provide steric effects that might impact reaction rates and selectivity in certain transformations
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Alter the compound's physical properties such as solubility and lipophilicity
Comparative Analysis with Related Compounds
Structural Analogs
Comparing N-butyl-3,4-dimethylbenzenesulfonamide with structurally related compounds provides insights into structure-property relationships:
Compound | Key Structural Difference | Effect on Properties |
---|---|---|
N-butyl-4-methylbenzenesulfonamide | Lacks 3-methyl group | Lower lipophilicity, potentially different crystalline properties |
N-butyl-3-methylbenzenesulfonamide | Lacks 4-methyl group | Different electronic effects on sulfonamide group |
N-butyl-2,4-dimethylbenzenesulfonamide | 2,4-dimethyl vs. 3,4-dimethyl pattern | Increased steric hindrance near sulfonamide group |
N-methyl-3,4-dimethylbenzenesulfonamide | Methyl vs. butyl on nitrogen | Lower lipophilicity, different solubility profile |
The search results mention N-butyl-4-methylbenzenesulfonamide (3c4), which differs from our target compound by having only one methyl group at position 4 rather than two methyl groups at positions 3 and 4 .
Functional Group Variations
Comparing with compounds that feature different functional groups:
Compound | Functional Variation | Comparative Property Changes |
---|---|---|
3,4-dimethylbenzenesulfonamide | No N-alkyl substituent | Higher melting point, lower solubility in organic solvents |
N-butyl-3,4-dimethylbenzamide | Amide vs. sulfonamide | Different hydrogen bonding capabilities, reduced acidity |
N-butyl-3,4-dimethylaniline | Amine vs. sulfonamide | Higher basicity, different reactivity pattern |
3,4-dimethyl-N-tosylbutanamide | Reversed connectivity | Different geometric and electronic properties |
Current Research and Future Directions
Research Status
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Development of more efficient synthetic methodologies, potentially using catalytic approaches
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Investigation of structure-activity relationships in biological systems
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Exploration of applications in materials science and coordination chemistry
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Utilization as building blocks in the synthesis of more complex molecular architectures
Future Research Directions
Promising future research avenues for N-butyl-3,4-dimethylbenzenesulfonamide might include:
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Comprehensive characterization of its physicochemical properties
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Screening for biological activities, particularly antimicrobial, enzyme inhibition, or anti-inflammatory effects
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Exploration of its potential as a ligand in metal-catalyzed reactions
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Investigation of its utility in polymer chemistry and materials science
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Development of novel synthetic transformations using this compound as a platform
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